molecular formula C17H36N2O B12666967 N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide CAS No. 84803-69-0

N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide

Cat. No.: B12666967
CAS No.: 84803-69-0
M. Wt: 284.5 g/mol
InChI Key: ILIRVVGOYSSENU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process involves the following steps:

    Oligomerization of Propylene: Propylene is oligomerized to form nonenes.

    Alkylation of Phenol: Phenol is alkylated with nonenes in the presence of an acidic catalyst to produce 4-Nonylphenol.

Industrial Production Methods

In industrial settings, the production of 4-Nonylphenol involves large-scale reactors where phenol and nonenes are mixed with an acidic catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates.

    Reduction: Reduction reactions can convert it to nonylphenol derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.

Major Products

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in reproductive and developmental processes. The compound’s ability to bind to estrogen receptors and activate estrogen-responsive genes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Octylphenol: Another alkylphenol with similar properties and uses.

    Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol.

    Bisphenol A: A compound with similar endocrine-disrupting effects.

Uniqueness

4-Nonylphenol is unique due to its branched structure, which influences its chemical reactivity and environmental persistence. Its widespread use in industrial applications and significant environmental impact also distinguish it from other similar compounds .

Properties

CAS No.

84803-69-0

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methyldodecanamide

InChI

InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)16-15-18(2)3/h5-16H2,1-4H3

InChI Key

ILIRVVGOYSSENU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CCN(C)C

Origin of Product

United States

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